molecular formula C23H24O2S B1668752 CD2314

CD2314

Katalognummer: B1668752
Molekulargewicht: 364.5 g/mol
InChI-Schlüssel: URUSABQSUCBGGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von CD2314 umfasst mehrere Schritte, beginnend mit der Herstellung des Anthracen-Derivats, gefolgt von der Einführung der Thiophencarbonsäure-Einheit. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsverfahren können diese Reaktionsbedingungen optimieren, um die Ausbeute und Reinheit zu erhöhen .

Analyse Chemischer Reaktionen

CD2314 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln durchgeführt werden, um reduzierte Formen von this compound zu erhalten.

    Substitution: Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Katalysatoren wie Palladium auf Kohlenstoff. .

Wissenschaftliche Forschungsanwendungen

Cancer Research

CD2314 has been extensively studied for its effects on different cancer cell lines. Notably, it has shown significant activity against human head and neck squamous cell carcinoma (HNSCC) with varying IC50 values across different cell lines:

Cell LineIC50 (μM)
22B3.0
183A5.7
22A8.0

These results indicate that this compound can inhibit the growth of HNSCC cells effectively, suggesting its potential as a therapeutic agent in oncology .

Differentiation Induction in Acute Myeloid Leukemia

In the context of acute myeloid leukemia (AML), this compound has been evaluated for its differentiation-inducing capabilities. It was found to have minimal differentiation effects on acute promyelocytic leukemia (APL) cells compared to other agonists like all-trans retinoic acid . This highlights the compound's specific action profile and its potential limitations in certain therapeutic contexts.

Case Study 1: Breast Cancer Cell Lines

A comprehensive study involving T47D breast cancer cell lines assessed the effects of various retinoids, including this compound. The findings indicated that while AtRA significantly inhibited cell proliferation, this compound had a less pronounced effect but still contributed to changes in gene expression related to estrogen signaling pathways . This case study underscores the importance of understanding the nuanced roles that selective RARβ agonists like this compound play in cancer biology.

Case Study 2: Head and Neck Cancer Treatment

In another research project focusing on head and neck cancers, this compound was tested alongside other RAR agonists to evaluate its effectiveness in inhibiting tumor growth. The results revealed that this compound could inhibit growth effectively at lower concentrations compared to some other compounds tested, suggesting its potential utility in targeted cancer therapies .

Wirkmechanismus

CD2314 exerts its effects by selectively binding to and activating RARβ receptors. This activation leads to the modulation of gene expression involved in cellular growth, differentiation, and apoptosis. The molecular targets and pathways involved include the retinoic acid signaling pathway, which regulates the expression of genes responsible for these cellular processes .

Vergleich Mit ähnlichen Verbindungen

CD2314 ist einzigartig in seiner hohen Selektivität für RARβ-Rezeptoren im Vergleich zu anderen Retinsäure-Rezeptor-Agonisten. Ähnliche Verbindungen umfassen:

Biologische Aktivität

CD2314 is a selective agonist for the retinoic acid receptor beta (RARβ), a member of the nuclear receptor superfamily that plays a crucial role in regulating gene expression involved in various biological processes, including cell differentiation, growth, and apoptosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and relevant case studies.

This compound exerts its biological effects primarily through the activation of RARβ. This receptor regulates gene expression by forming heterodimers with retinoid X receptors (RXRs) and binding to retinoic acid response elements (RAREs) in target gene promoters. The activation of RARβ by this compound has been shown to influence various signaling pathways, including those related to cell proliferation and apoptosis.

Key Findings:

  • Selective Binding : this compound demonstrates a high affinity for RARβ with a dissociation constant (Kd) of 145 nM, while it shows significantly lower binding affinity for RARα (>3760 nM) and no binding to RARγ .
  • Gene Expression Modulation : Treatment with this compound leads to increased expression of RARβ in pancreatic cancer cells, indicating a feedback mechanism that enhances retinoid signaling .

Effects on Cancer Cell Lines

This compound has been evaluated for its anticancer properties across various human cancer cell lines. Notably, it has shown selective inhibitory effects on head and neck squamous cell carcinoma (HNSCC) cells.

Inhibition Studies:

  • IC50 Values : The compound exhibits IC50 values of 3.0 µM for 22B cells, 5.7 µM for 183A cells, and 8.0 µM for 22A cells . These results indicate its potential as an effective therapeutic agent against HNSCC.
  • Impact on Cell Contractility : In pancreatic ductal adenocarcinoma (PDAC) cell lines, this compound treatment resulted in approximately a 50% reduction in maximum traction force generation, suggesting its role in modulating cellular mechanics through RARβ activation .

Comparative Analysis with Other Retinoids

Research has compared the efficacy of this compound with other retinoids such as all-trans retinoic acid (AtRA) and Am80 concerning their effects on breast cancer cell proliferation.

CompoundIC50 (µM)Effect on ProliferationMechanism
This compound3.0 - 8.0IneffectiveSelective RARβ agonist; slight increase in proliferation observed
AtRAVariesStrongly inhibitoryGeneral RAR agonist; promotes differentiation and apoptosis
Am80VariesStrongly inhibitoryRARα agonist; effective against breast cancer

Case Studies

  • Pancreatic Cancer : In studies involving Suit-2 cells (a PDAC line), treatment with this compound resulted in significant upregulation of RARβ expression and decreased cell contractility, highlighting its potential to restore retinoid signaling in aggressive cancer types .
  • Head and Neck Cancer : The compound's selective inhibition of HNSCC cell growth suggests that targeting RARβ may be a viable strategy for treating this malignancy .

Eigenschaften

IUPAC Name

5-(5,5,8,8-tetramethyl-6,7-dihydroanthracen-2-yl)thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O2S/c1-22(2)7-8-23(3,4)19-11-16-9-15(6-5-14(16)10-18(19)22)20-12-17(13-26-20)21(24)25/h5-6,9-13H,7-8H2,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUSABQSUCBGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC(=CS4)C(=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6.3 g (16 mmol) of the ester prepared in Example 1 and 100 ml of a 2N methanolic sodium hydroxide solution were introduced into a round-bottomed flask and the mixture was heated at reflux for one hour. The reaction medium was evaporated to dryness, the residue taken up in water, acidified to pH 1 with concentrated hydrochloric acid and the solids filtered. The product obtained was recrystallized from an ethyl alcohol/water mixture and 4.5 g (77%) of the expected acid of melting point 223°-225° C. were recovered.
Name
ester
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CD2314
Reactant of Route 2
Reactant of Route 2
CD2314
Reactant of Route 3
CD2314
Reactant of Route 4
CD2314
Reactant of Route 5
Reactant of Route 5
CD2314
Reactant of Route 6
CD2314

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.